3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477586
InChI: InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10,13H2,1H3
SMILES: CCN1CCN(CC1)CC2=NC=C(C=C2)N
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-

CAS No.:

Cat. No.: VC13477586

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- -

Specification

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine
Standard InChI InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10,13H2,1H3
Standard InChI Key NMKODZANIAMINL-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=NC=C(C=C2)N
Canonical SMILES CCN1CCN(CC1)CC2=NC=C(C=C2)N

Introduction

Key Findings

3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- (IUPAC name: 6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine) is a heterocyclic organic compound with the molecular formula C₁₂H₂₀N₄ and a molecular weight of 220.31 g/mol. This compound combines pyridine and piperazine moieties, making it a versatile intermediate in pharmaceutical and organic synthesis. Recent advancements in its synthesis, such as a one-step photocatalytic method achieving 95% yield , highlight its growing importance in industrial applications. Emerging research suggests structural analogs exhibit antimicrobial activity , positioning this compound as a candidate for drug development.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a methyl-piperazine group. The piperazine moiety contains a terminal ethyl group, contributing to its lipophilicity and potential bioavailability.

Structural Data

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₄
Molecular Weight220.31 g/mol
IUPAC Name6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine
SMILESCC1CCN(CC1)CNC2=CN=C(C=C2)N
InChI KeyNMKODZANIAMINL-UHFFFAOYSA-N

The planar pyridine ring and flexible piperazine side chain enable diverse intermolecular interactions, including hydrogen bonding and π-π stacking.

Synthesis and Industrial Production

Conventional Methods

Traditional synthesis involves sequential functionalization:

  • Amination: Reaction of 3-pyridinamine with 4-ethylpiperazine in ethanol/methanol under reflux.

  • Purification: Column chromatography or recrystallization yields >80% purity.

Photocatalytic One-Step Synthesis (Patent CN108558792B)**

A breakthrough method eliminates multi-step processes :
Procedure

  • Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst.

  • Conditions: Blue LED irradiation, dichloroethane solvent, TEMPO oxidant.

  • Yield: 95% (vs. <81.8% in traditional methods) .

Advantages

  • No heavy metals (e.g., palladium) or hazardous hydrogen gas.

  • Reduced byproducts and operational costs.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine on pyridine participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with aldehydes/ketones .

Piperazine Modifications

The ethyl-piperazine group undergoes:

  • Alkylation: Quaternization of the tertiary nitrogen.

  • Oxidation: Conversion to N-oxide derivatives using H₂O₂.

CompoundTarget MicroorganismMIC (μg/mL)Source
6-[(4-Methylpiperazinyl)methyl]pyridin-3-amineE. coli16
6-Piperazinyl-3H-pyrimidin-4-oneS. aureus8

Central Nervous System (CNS) Applications

The compound’s ability to cross the blood-brain barrier (logP ≈ 2.1) suggests potential for:

  • Antidepressants: Serotonin receptor modulation.

  • Antipsychotics: Dopamine D₂ receptor antagonism.

Comparative Analysis with Structural Analogs

2-(4-Butyl-1-piperazinyl)-3-pyridinamine**

  • Structural Difference: Butyl vs. ethyl group on piperazine.

  • Impact:

    • Lipophilicity: logP increases from 2.1 to 2.9.

    • Bioavailability: 65% (butyl) vs. 78% (ethyl) in rat models.

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